molecular formula C3H9Cl2F3N2 B1449332 (3,3,3-Trifluoropropyl)hydrazine dihydrochloride CAS No. 1446322-01-5

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride

Cat. No. B1449332
M. Wt: 201.02 g/mol
InChI Key: NYHLBAMZRLASKV-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C3H9Cl2F3N2 . It’s not intended for human or veterinary use and is used for research purposes.

Scientific Research Applications

Synthesis of Pyrazoles and Triazoles

(Muzalevskiy et al., 2017) explored the synthesis of trifluoromethylated pyrazoles using trifluoroacetylated acetylenes and aryl (alkyl) hydrazines. This study demonstrates that the solvent nature dramatically influences the regioselectivity of the reaction, with highly polar protic solvents favoring the formation of 3-trifluoromethylpyrazoles.

Antitumor Properties

(Wardakhan & Samir, 2012) investigated hydrazide-hydrazone derivatives, which are synthesized using compounds related to hydrazine dihydrochloride, for their potential antitumor activities against various cancer cell lines.

Molecular Docking and Dynamics Simulation Studies

(Mary et al., 2021) conducted a theoretical study on the vibration and interaction of three pharmaceutically active hydrazine derivatives. They observed trends in chemical reactivity and stability, and conducted molecular docking studies to predict biological activities, revealing potential antitumor activity of these derivatives.

Chemical Reaction Studies

(Sushev et al., 2008) demonstrated the reaction of hydrazine dihydrochloride with other chemicals, leading to the formation of various products, highlighting the chemical versatility and potential for creating diverse compounds.

Spectrophotometric Determination

(George et al., 2008) focused on the spectrophotometric determination of hydrazine by forming specific derivatives, showcasing an application in analytical chemistry.

Synthesis of Radiolabeled Compounds

(Josse et al., 2001) synthesized [18F]-labeled compounds using a trifluoropropylamine derivative, indicating applications in radiolabeling and potentially in medical imaging techniques.

Antimicrobial Activity

(Chaudhari et al., 2007) synthesized derivatives by reacting aryl hydrazine with other compounds and screened them for microbial activity against various bacteria.

Hydrazine Detection

(Virji et al., 2005) reported a sensor for hydrazine detection using polyaniline films processed from hexafluoroisopropanol, demonstrating an application in chemical sensing technology.

properties

IUPAC Name

3,3,3-trifluoropropylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)1-2-8-7;;/h8H,1-2,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLBAMZRLASKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride

CAS RN

1446322-01-5
Record name (3,3,3-trifluoropropyl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To benzyl 2-(3,3,3-trifluoropropyl)hydrazinecarboxylate (1.7 g, 6.49 mmol, 1 eq.) in a mixture of EtOH (30 mL) were added Pd/C (1.0 g) and HCl (12 N, 2.0 mL). The mixture was charged with H2 (60 psi), stirred at rt for 1 h, filtered, and concentrated to give (3,3,3-trifluoropropyl)hydrazine dihydrochloride (1.07 g) as a yellow solid. LRMS (M+H) m/z 129.1.
Name
benzyl 2-(3,3,3-trifluoropropyl)hydrazinecarboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,3,3-Trifluoropropyl)hydrazine dihydrochloride
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Reactant of Route 6
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